An In-depth Technical Guide to 2,4-Dimethylphenylboronic Acid
An In-depth Technical Guide to 2,4-Dimethylphenylboronic Acid
CAS Number: 55499-44-0
This technical guide provides comprehensive information on 2,4-Dimethylphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. It covers physicochemical properties, synthesis and purification protocols, key applications with a focus on Suzuki-Miyaura cross-coupling, spectroscopic data, and safety and handling information.
Physicochemical Properties
2,4-Dimethylphenylboronic acid is an organoboron compound that is widely utilized in organic synthesis.[1][2] It typically appears as a white to light yellow crystalline powder.[1] Its structural and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 55499-44-0 | [1] |
| Molecular Formula | C₈H₁₁BO₂ | [1] |
| Molecular Weight | 149.98 g/mol | [1] |
| Melting Point | 192-195 °C | [1] |
| Boiling Point | 292.4±50.0 °C (Predicted) | [3] |
| Density | 1.07±0.1 g/cm³ (Predicted) | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents like methanol and ethanol. | [2][3] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [3][4] |
Synthesis and Purification
A common and effective method for the synthesis of 2,4-Dimethylphenylboronic acid involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3]
This protocol outlines the synthesis via the formation of a Grignard reagent from 2,4-dimethylbromobenzene.
Materials:
-
Magnesium turnings (3.42 g, 0.140 mol)[3]
-
2,4-Dimethylbromobenzene (20.0 g, 0.108 mol)[3]
-
Triisopropyl borate or Trimethyl borate (14.6 g, 0.140 mol of trimethyl borate)[3]
-
Anhydrous Tetrahydrofuran (THF), ~70 mL[3]
-
Hydrochloric acid (1 M solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a dry, nitrogen-purged reaction vessel equipped with a dropping funnel, add magnesium turnings and 9 mL of anhydrous THF.[3]
-
Dissolve 2,4-dimethylbromobenzene in 60 mL of anhydrous THF and add it dropwise to the magnesium suspension to initiate the formation of the Grignard reagent.[3]
-
Stir the reaction mixture for 2 hours after the addition is complete.[3]
-
Cool the reaction mixture to a low temperature (e.g., -78 °C) and slowly add the trialkyl borate dropwise.[3][5]
-
Allow the mixture to warm to room temperature and continue stirring for an additional 2-5 hours.[3][5]
-
Quench the reaction by adding 1 M hydrochloric acid and stir for 1 hour.[3]
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.[3]
-
Remove the solvent by rotary evaporation to yield the crude 2,4-dimethylphenylboronic acid.[3]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents.
Caption: General workflow for the synthesis of 2,4-Dimethylphenylboronic acid.
Applications in Organic Synthesis
2,4-Dimethylphenylboronic acid is a versatile reagent, primarily used as a key building block in organic synthesis.[1] Its most prominent application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][6] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]
Other applications include:
-
Ligand in Catalysis: It can serve as a ligand to improve reaction selectivity and efficiency.[1]
-
Sensor Development: Used in creating sensors for biomolecules like sugars.[1]
-
Polymer Chemistry: Acts as a modifier in the production of boron-containing polymers.[1]
This protocol provides a general procedure for the coupling of 2,4-Dimethylphenylboronic acid with an aryl halide.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)
-
2,4-Dimethylphenylboronic acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 mmol)[7]
Procedure:
-
In a reaction flask, combine the aryl halide, 2,4-dimethylphenylboronic acid, and the base.
-
Add the solvent to the flask. If using a biphasic system, add the aqueous solution of the base.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.[8]
-
Add the palladium catalyst to the mixture under an inert atmosphere.[8]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).[8]
-
Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization Data
Spectroscopic data is crucial for confirming the identity and purity of 2,4-Dimethylphenylboronic acid. Below are typical expected values.
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ) in ppm: Aromatic protons will appear in the range of 7.0-8.0 ppm. The two methyl groups (CH₃) will appear as singlets around 2.3-2.5 ppm. The boronic acid protons (-B(OH)₂) are often broad and may exchange with D₂O, appearing around 4.5-8.0 ppm. |
| ¹³C NMR | Expected chemical shifts (δ) in ppm: Aromatic carbons will be in the range of 125-145 ppm. The carbon attached to the boron atom (ipso-carbon) may be broad or not observed. The methyl carbons will appear around 20-22 ppm. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ would be expected at m/z = 149.98. |
| InChI Key | TYONHSPZXLFWKI-UHFFFAOYSA-N[4] |
Note: Actual spectral data can vary depending on the solvent and instrument used.
Safety and Handling
Proper handling of 2,4-Dimethylphenylboronic acid is essential in a laboratory setting. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][9]
| Category | Information | Reference |
| Pictograms | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life. | [4][9][10][11][12] |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][9][10][11][12] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat. Use in a well-ventilated area or under a fume hood. | [9][12] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [3][9][12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [9][10] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 55499-44-0: B-(2,4-Dimethylphenyl)boronic acid [cymitquimica.com]
- 3. 2,4-DIMETHYLPHENYLBORONIC ACID | 55499-44-0 [m.chemicalbook.com]
- 4. 2,4-Dimethylphenylboronic acid | 55499-44-0 [sigmaaldrich.com]
- 5. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
